molecular formula C12H10N4O2 B1212190 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione CAS No. 87039-52-9

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

Cat. No.: B1212190
CAS No.: 87039-52-9
M. Wt: 242.23 g/mol
InChI Key: OMJKVIFSWSQTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two aziridinyl groups attached to a quinazolinedione core. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione typically involves the reaction of quinazoline derivatives with aziridine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the formation of the aziridinyl groups. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinazolinedione core to quinazoline, altering the compound’s electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-5,8-dione derivatives, while substitution reactions can introduce diverse functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione has found applications in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activities.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive aziridinyl groups.

Mechanism of Action

The mechanism of action of 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione involves its interaction with biological macromolecules, such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of essential biological processes. This interaction can result in the disruption of DNA replication and transcription, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

  • 6,7-Bis(1-aziridinyl)-4-(3-dimethylaminopropylamino)quinazoline-5,8-dione
  • 5-Nonanone,1-(1-aziridinyl)-6,7-bis(4-hydroxyphenyl)-

Comparison: Compared to similar compounds, 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione stands out due to its specific substitution pattern and the presence of two aziridinyl groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,7-bis(aziridin-1-yl)quinazoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-7-5-13-6-14-8(7)12(18)10(16-3-4-16)9(11)15-1-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJKVIFSWSQTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=C(C(=O)C3=NC=NC=C3C2=O)N4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236082
Record name 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87039-52-9
Record name 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087039529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC346104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80236082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-BIS(1-AZIRIDINYL)-5,8-QUINAZOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VYH40IO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 2
Reactant of Route 2
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 3
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 4
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 5
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione
Reactant of Route 6
6,7-Bis(1-aziridinyl)-5,8-quinazolinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.